molecular formula C12H9FN2O2S B14750472 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline CAS No. 321-11-9

2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline

Katalognummer: B14750472
CAS-Nummer: 321-11-9
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: HXSDOHJMYSWXJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline is an organic compound that features a fluorinated nitrophenyl group attached to a sulfanyl aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline typically involves the nucleophilic substitution of a fluorinated nitrobenzene derivative with a thiol-containing aniline. One common method includes the reaction of 5-fluoro-2-nitrobenzenethiol with aniline under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of sodium borohydride (NaBH₄) are typical methods.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-[(5-Fluoro-2-aminophenyl)sulfanyl]aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Wirkmechanismus

The mechanism by which 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]benzoic acid
  • 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]phenol
  • 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]benzamide

Uniqueness

2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline is unique due to the combination of its fluorinated nitrophenyl group and sulfanyl aniline moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

321-11-9

Molekularformel

C12H9FN2O2S

Molekulargewicht

264.28 g/mol

IUPAC-Name

2-(5-fluoro-2-nitrophenyl)sulfanylaniline

InChI

InChI=1S/C12H9FN2O2S/c13-8-5-6-10(15(16)17)12(7-8)18-11-4-2-1-3-9(11)14/h1-7H,14H2

InChI-Schlüssel

HXSDOHJMYSWXJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)SC2=C(C=CC(=C2)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.